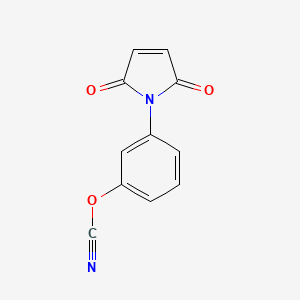

1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione

Cat. No. B8743078

Key on ui cas rn:

111236-40-9

M. Wt: 214.18 g/mol

InChI Key: LWZKCXLVVVFGSC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04731426

Procedure details

A 34.05 gram portion of N-(3-hydroxyphenyl)maleimide (0.18 mole), 20.02 grams of cyanogen bromide (0.189 mole) and 300 milliliters of acetone were added to a reactor and maintained under a nitrogen atmosphere with stirring. The stirred solution was cooled to -10° C. then 18.31 grams of triethylamine (0.1809 mole) was added to the reactor over a fifteen minute (900 s) period and so as to maintain the reaction temperature at -5° to -4° C. After completion of the triethylamine addition, the reactor was maintained at -5° to -3° C. for an additional thirty minutes (1800 s), followed by addition of the reactor contents to 1500 milliliters of deionized water. After five minutes (300 s), the water and product mixture was multiply extracted with three 100 milliliter volumes of methylene chloride. The combined methylene chloride extract was washed with 500 milliliters of 0.05 percent aqueous hydrochloric acid followed by washing with 500 milliliters of deionized water then drying over anhydrous sodium sulfate. The dry methylene chloride extract was filtered and solvent removed by rotary evaporation under vacuum for 60 minutes at 60° C. 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl cyanate (34.25 grams) was recovered in 88.9 percent yield as a light tan colored powder. Infrared spectrophotometric analysis of a film sample of the product confirmed the product structure (disappearance of phenolic hydroxyl absorbance, appearance of cyanate absorbance at 2232 and 2274 cm-1, maintenance of maleimide carbonyl absorbance at 1714 cm-1).

Yield

88.9%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])[CH:5]=[CH:6][CH:7]=1.[N:15]#[C:16]Br.CC(C)=O.C(N(CC)CC)C>O>[O:13]=[C:12]1[CH:11]=[CH:10][C:9](=[O:14])[N:8]1[C:4]1[CH:3]=[C:2]([O:1][C:16]#[N:15])[CH:7]=[CH:6][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.18 mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C(C=CC1)N1C(C=CC1=O)=O

|

|

Name

|

|

|

Quantity

|

20.02 g

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

18.31 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained under a nitrogen atmosphere

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

so as to maintain the reaction temperature at -5° to -4° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor was maintained at -5° to -3° C. for an additional thirty minutes (1800 s)

|

|

Duration

|

1800 s

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the water and product mixture was multiply extracted with three 100 milliliter volumes of methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined methylene chloride extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 500 milliliters of 0.05 percent aqueous hydrochloric acid

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with 500 milliliters of deionized water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

then drying over anhydrous sodium sulfate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The dry methylene chloride extract

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent removed by rotary evaporation under vacuum for 60 minutes at 60° C

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl cyanate (34.25 grams) was recovered in 88.9 percent yield as a light tan colored powder

|

Outcomes

Product

Details

Reaction Time |

300 s |

|

Name

|

|

|

Type

|

|

|

Smiles

|

O=C1N(C(C=C1)=O)C=1C=C(C=CC1)OC#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 88.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |